molecular formula C22H18ClFN2O B8564153 1-(4-Chlorophenyl)-N-(4-fluorophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide

1-(4-Chlorophenyl)-N-(4-fluorophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide

Cat. No. B8564153
M. Wt: 380.8 g/mol
InChI Key: UKFLYZDLJWOYRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08476297B2

Procedure details

To a solution of 1-(4-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline (150 mg, 615 μmol) in CH2Cl2 (2.0 mL) at RT was added 1-fluoro-4-isocyanatobenzene (85.8 μL, 739 μmol). The reaction was stirred 3 h and then directly purified by reverse phase HPLC to give the title compound as a white solid. MS (ESI pos. ion) m/z: 381 (M+1).
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
85.8 μL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[CH2:11][CH2:10][NH:9]2)=[CH:4][CH:3]=1.[F:18][C:19]1[CH:24]=[CH:23][C:22]([N:25]=[C:26]=[O:27])=[CH:21][CH:20]=1>C(Cl)Cl>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[CH2:11][CH2:10][N:9]2[C:26]([NH:25][C:22]2[CH:23]=[CH:24][C:19]([F:18])=[CH:20][CH:21]=2)=[O:27])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1NCCC2=CC=CC=C12
Name
Quantity
85.8 μL
Type
reactant
Smiles
FC1=CC=C(C=C1)N=C=O
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
directly purified by reverse phase HPLC

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1N(CCC2=CC=CC=C12)C(=O)NC1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.